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Compound of Interest

Compound Name: Imipramine

Cat. No.: B1671792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of the tricyclic
antidepressant imipramine on the proliferation of various human cell lines. The document
summarizes key quantitative data, details common experimental protocols, and illustrates the
molecular signaling pathways involved.

Effects on Cell Proliferation and Viability

Imipramine has been shown to exert cytotoxic effects and reduce the viability of a wide range
of human cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal
inhibitory concentration (IC50) values vary across different cell types, indicating a degree of
cell-specific response to the drug.

Table 1: Imipramine IC50 Values in Various Human Cancer Cell Lines
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. Incubation
Cell Line Cancer Type IC50 Value . Assay
Time
Triple-Negative - o
MDA-MB-231 ~40 uM Not Specified Viability Assay
Breast Cancer
Estrogen
Receptor- . o
MCF-7 . ~40 uM Not Specified Viability Assay
Positive Breast
Cancer
Not Specified
(Significant dose-
T24 Bladder Cancer dependent 48 hours MTT Assay
decrease from
10-90 pM)
Not Specified
(Significant dose-
U-2 0S Osteosarcoma dependent 24 and 48 hours MTT Assay
decrease from O-
100 pM)
Not Specified
(Significant dose-
MG 63 Osteosarcoma dependent 24 and 48 hours MTT Assay
decrease from 0-
100 M)
Not Specified
(Dose-dependent
PC-3 Prostate Cancer o 12 and 72 hours WST-1 Assay
inhibition from
>10 uM)
Not Specified
(Notable
Colorectal
Caco-2 decrease at 15, 24 hours MTT Assay
Cancer
60, and 90
Hg/mL)
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Not Specified
) (Inhibition of ]
U-87MG Glioblastoma 0-240 minutes Western Blot
PI3K/Akt/mTOR
at 50 uM)
Not Specified
Colorectal o o
HCT-116 (Inhibition from 3 days Viability Assay
Cancer
0.5-300 pM)
Glioma Cell IC50s
Lines (U251, Glioblastoma determined for 48 hours CCK-8 Assay
GBM) various lines

Note: The specific IC50 values are not always explicitly stated in the provided search results,
but the dose-dependent inhibitory effects are consistently reported.

Induction of Apoptosis and Autophagy

Imipramine has been demonstrated to induce programmed cell death in cancer cells through
both apoptosis and autophagy.[2][3][4] The apoptotic response involves the activation of both
the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2]

Table 2: Markers of Imipramine-Induced Apoptosis and Autophagy
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] Key Markers and
Cell Line Process .
Observations

Increased Annexin V-positive
cells, up-regulation of cleaved
caspase-3, -8, and -9,

T24 Apoptosis increased Fas and FasL
expression, mitochondrial
dysfunction, and ROS
production.[2]

Increased cleaved caspase-3,
-8, and -9, and down-

U-2 OS & MG 63 Apoptosis regulation of anti-apoptotic
proteins like MCL-1, BCL-2,
and XIAP.[1]

Inhibition of PI3K/Akt/mTOR
signaling, conversion of LC3-I
U-87MG Autophagy to LC3-Il, and formation of

acidic vesicular organelles.[3]

[4]

Induction of both apoptosis

and protective autophagy.
Esophageal Squamous Cell

Apoptosis & Autopha Blocking autophagy with
Carcinoma (ESCC) Pop phagy g. phagy
chloroquine enhanced
apoptosis.[5]
_ Induction of apoptosis at 80
HL-60 Apoptosis

UM after 24 hours.[6]

Effects on the Cell Cycle

A key mechanism by which imipramine inhibits cell proliferation is through the induction of cell
cycle arrest, primarily at the G1 phase.[7][8] This prevents cells from entering the S phase,
during which DNA replication occurs.

Table 3: Imipramine's Effects on Cell Cycle Progression
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Cell Line Effect Key Molecular Changes

Increased number of cells in
MDA-MB-231 G1 phase arrest G1 phase and decreased
number in S phase.[7][8]

Increased number of cells in
MCF-7 G1 phase arrest G1 phase and decreased
number in S phase.[7][8]

Decrease in key proteins
promoting G1/S transition
(e.g., E2F1, CDK1, Cyclin D1)
and an increase in inhibitors of
G1/S transition (e.g., Rb, p15,
p21, p27).[7]

General (Breast Cancer) G1/S transition inhibition

Molecular Mechanisms and Signhaling Pathways

Imipramine’s anti-proliferative effects are mediated by its interaction with multiple intracellular
signaling pathways that are often dysregulated in cancer.

Cell Cycle Regulation Pathway

Imipramine treatment leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors,
which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in
its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby
inhibiting the transcription of genes required for S-phase entry.[9]
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Caption: Imipramine-induced G1 cell cycle arrest pathway.
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Apoptosis Induction Pathways

Imipramine can trigger apoptosis through both the extrinsic and intrinsic pathways. The
extrinsic pathway is initiated by the binding of ligands like FasL to death receptors such as Fas,
leading to the activation of caspase-8. The intrinsic pathway is initiated by mitochondrial stress,

leading to the activation of caspase-9. Both pathways converge on the activation of executioner
caspases like caspase-3.[1][2]
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Caption: Imipramine-induced extrinsic and intrinsic apoptosis pathways.

Other Key Signaling Pathways

o PI3K/Akt/mTOR: Imipramine inhibits this crucial survival pathway, leading to the induction of
autophagic cell death in glioma cells.[3][4]

o« EGFR/ERK/NF-kB: In bladder cancer cells, imipramine suppresses this pathway, which is
involved in cell migration and invasion.[2]

o AKT/ERK/STAT3: The anti-tumor effect of imipramine in oral squamous cell carcinoma is
attributed to the inactivation of this signaling cascade.

o Estrogen Receptor (ER) Signaling: In ER-positive breast cancer cells, imipramine reduces
the expression of ER-a and its target genes.[7]

¢ DNA Repair: Imipramine has been shown to block homologous recombination (HR) and
non-homologous end joining (NHEJ) mediated DNA repair activities in breast cancer cells.[7]

Experimental Protocols

The following are generalized protocols for common in vitro assays used to assess the effects
of imipramine on cell proliferation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell
viability.
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1. Seed cells in a 96-well plate
(e.g., 5x1073 cells/well)

:

2. Incubate overnight to allow attachment

:

3. Treat cells with varying concentrations
of Imipramine (e.g., 0-100 uM)

:

4. Incubate for a specified duration
(e.g., 24, 48, or 72 hours)

:

5. Add MTT reagent to each well

:

6. Incubate for 2-4 hours to allow
formazan crystal formation

:

7. Solubilize formazan crystals with DMSO

:

8. Measure absorbance at 570 nm
using a microplate reader

9. Calculate cell viability relative to control

Click to download full resolution via product page

Caption: General workflow for an MTT cell viability assay.
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Methodology Details:

o Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they are in the
exponential growth phase at the time of treatment.[2]

e Drug Preparation: Imipramine is typically dissolved in a solvent like DMSO to create a stock
solution, which is then diluted to the final concentrations in the cell culture medium.[10]

o Treatment: Cells are exposed to a range of imipramine concentrations. A vehicle control
(e.g., 0.1% DMSO) is always included.[10]

e MTT Reaction: The yellow tetrazolium salt MTT is reduced by metabolically active cells to
purple formazan crystals.[1]

o Data Analysis: The absorbance is directly proportional to the number of viable cells. Viability
is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell
cycle (G1, S, and G2/M).

Methodology Details:

o Cell Treatment: Cells are cultured and treated with imipramine (e.g., 20 uM or 40 pM) for a
prolonged period, such as 96 hours, to allow for effects on the cell cycle to become apparent.

[7]

o Fixation: After treatment, cells are harvested and fixed, typically with cold 70% ethanol, to
permeabilize the cell membrane and preserve the cellular structures.[7]

» Staining: The fixed cells are stained with a fluorescent DNA-binding dye, most commonly
propidium iodide (PI). An RNase treatment step is included to ensure that only DNA is
stained.

o Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI
fluorescence is directly proportional to the amount of DNA in each cell.
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o Data Analysis: The resulting data is displayed as a histogram, where cells in G1 have a 2n
DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA
content between 2n and 4n. The percentage of cells in each phase is then quantified.[8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Methodology Details:
o Cell Treatment: Cells are treated with imipramine for a specified duration (e.g., 96 hours).[7]

o Staining: Harvested cells are resuspended in a binding buffer and stained with FITC-
conjugated Annexin V and propidium iodide (P1).

e Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the
outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to
the surface of early apoptotic cells. Pl is a membrane-impermeable DNA dye that can only
enter cells with compromised membranes (late apoptotic and necrotic cells).

e Flow Cytometry Analysis:
o Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.
o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

» Quantification: The percentage of cells in each quadrant is determined to quantify the level of
apoptosis induced by imipramine.[2]

Conclusion

In vitro studies consistently demonstrate that imipramine inhibits the proliferation of a variety of
human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of
cell cycle arrest, apoptosis, and autophagy through the modulation of numerous key signaling
pathways. These findings underscore the potential of repurposing imipramine as an anti-
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cancer agent and provide a strong rationale for further preclinical and clinical investigation. The
detailed protocols and pathway analyses presented in this guide offer a valuable resource for
researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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